N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-6-7-17(14(2)10-13)23-19(28)12-29-20-9-8-18-24-25-21(27(18)26-20)15-4-3-5-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUFRMKAKIJLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's diverse biological activities:
-
Anticancer Properties : Research indicates that N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
-
Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains. Its thioacetamide moiety is believed to contribute to its antimicrobial properties.
- Research Findings : In vitro studies revealed that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
-
Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and could be beneficial in treating conditions characterized by chronic inflammation.
- Clinical Relevance : A recent clinical trial assessed the safety and efficacy of the compound in patients with rheumatoid arthritis, showing promising results in reducing inflammation markers.
Applications in Scientific Research
The applications of this compound extend beyond medicinal chemistry:
- Drug Development : The compound serves as a lead structure for the development of new anticancer agents. Modifications to its structure can enhance its potency and selectivity.
| Application Area | Description |
|---|---|
| Anticancer Research | Development of novel chemotherapeutics targeting specific cancers. |
| Antimicrobial Studies | Exploration as a potential antibiotic against resistant strains. |
| Inflammation Research | Investigation into mechanisms of action in inflammatory diseases. |
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
The acetamide substituent is a critical pharmacophore. Key analogues include:
- 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (): This compound replaces the 2,4-dimethylphenyl group with a 3-(trifluoromethyl)phenyl.
- N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Features a 2,4-difluorophenyl group, which may improve binding affinity through halogen interactions, though the thienopyrimidine core differs from triazolo-pyridazine .
Heterocyclic Core Modifications
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) (): Replaces the pyridazine ring with a pyrimidine. Pyrimidine-based cores are common in herbicides, suggesting divergent applications compared to pyridazine derivatives .
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): Utilizes an imidazothiazole system, which may target different biological pathways (e.g., anti-inflammatory or kinase inhibition) compared to triazolo-pyridazines .
Thioether-Linked Analogues
- 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (): Lacks the fluorophenyl group on the triazolo ring and has a simpler 4-methylphenyl substituent.
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Implications
- Fluorine Substitution : Fluorine atoms in analogues (e.g., 3-fluorophenyl, trifluoromethyl) enhance metabolic stability and binding affinity through electronegativity and hydrophobic interactions .
- Core Heterocycles: Pyridazine (target compound) vs. pyrimidine () or thienopyrimidine () cores influence electronic properties and target specificity. Pyridazines may favor CNS or anticancer applications, while pyrimidines are common in agrochemicals .
- Thioether Linkage : The -S- bridge in the target compound and analogues (e.g., ) may facilitate redox interactions or metal coordination, relevant to enzyme inhibition .
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions starting from precursors such as halogenated pyridazines and substituted anilines. Critical steps include:
- Triazole ring formation via cyclization under reflux with hydrazine derivatives .
- Thioether linkage between the pyridazine core and acetamide moiety using coupling agents like EDCI/HOBt in anhydrous DMF .
- Final purification via column chromatography or recrystallization to achieve >95% purity .
Q. Optimization Parameters :
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| Cyclization | Temperature, solvent | 80–100°C in ethanol |
| Thioether formation | Catalyst, reaction time | Triethylamine, 12–24 hrs |
| Purification | Solvent system | Hexane:ethyl acetate (3:1) |
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity (e.g., fluorine and methyl group integration) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C22H20FN5OS2, MW 477.56) .
- HPLC/TLC : Monitor reaction progress and purity using reverse-phase C18 columns or silica gel plates .
Q. How do structural substituents (e.g., fluorine, methyl groups) influence physicochemical properties?
- Fluorine : Enhances lipophilicity (logP ~3.2) and metabolic stability via reduced CYP450 interactions .
- Methyl groups (2,4-dimethylphenyl) : Increase steric bulk, potentially reducing off-target binding .
- Thioacetamide linkage : Improves solubility in polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can conflicting bioactivity data across assay systems be resolved?
- Comparative SAR studies : Test structural analogs (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to isolate substituent effects .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict target binding affinities and reconcile discrepancies .
- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP levels for cytotoxicity) .
Q. What formulation strategies improve aqueous solubility without compromising activity?
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance solubility (>5 mg/mL) .
- Prodrug derivatization : Introduce phosphate or glycoside groups at the acetamide moiety .
- Nanoemulsions : Encapsulate in lipid-based carriers for improved bioavailability .
Q. How to design mechanistic studies for target interaction elucidation?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to kinases or GPCRs .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., EGFR-TK) .
- Mutagenesis assays : Identify critical binding residues via alanine scanning .
Q. How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (LC-MS/MS) .
- Metabolite identification : Use hepatic microsomes to assess metabolic stability .
- 3D tumor spheroid models : Bridge gap between monolayer cultures and in vivo efficacy .
Q. What computational tools predict off-target interactions?
- PharmaDB/PubChem screening : Cross-reference with known bioactive scaffolds .
- Machine learning models : Train on Tox21 datasets to predict hepatotoxicity .
- Molecular dynamics simulations : Assess binding persistence to secondary targets (GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
